molecular formula C12H13NO2S B8200730 Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate

Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate

Cat. No.: B8200730
M. Wt: 235.30 g/mol
InChI Key: GLJSFTJDXZHWSX-UHFFFAOYSA-N
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Description

Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative characterized by an amino group at position 3, a methyl group at position 7, and an ethyl ester at position 2. Benzo[b]thiophene scaffolds are pivotal in medicinal chemistry due to their structural similarity to bioactive heterocycles, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

ethyl 3-amino-7-methyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-3-15-12(14)11-9(13)8-6-4-5-7(2)10(8)16-11/h4-6H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJSFTJDXZHWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2S1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

This approach leverages nucleophilic aromatic substitution (SNAr) to construct the benzo[b]thiophene ring. A 2-halo-7-methylbenzaldehyde or benzonitrile derivative reacts with ethyl thioglycolate (HS-CH2-COOEt) under basic conditions, followed by cyclization and oxidation (Figure 1).

Key Steps

  • Substrate Preparation : 2-Chloro-7-methylbenzaldehyde or 2-bromo-7-methylbenzonitrile serves as the starting material.

  • Thiolate Formation : Ethyl thioglycolate reacts with a base (e.g., K2CO3, NaOEt) to generate a thiolate nucleophile.

  • SNAr and Cyclization : The thiolate attacks the electron-deficient aryl halide, followed by intramolecular aldol condensation to form the thiophene ring.

  • Amination : The nitro intermediate (introduced via nitration) is reduced to an amino group using H2/Pd-C or SnCl2.

Reaction Conditions

ParameterDetailsYieldReference
SolventDMF or DMSO70–85%
Temperature90–130°C (conventional) or microwave
Catalyst/BaseK2CO3, Et3N, or Pd(OAc)2
Time2–6 hours (microwave reduces to 30 min)

Example :
Microwave irradiation of 2-bromo-7-methylbenzonitrile (1.0 equiv), ethyl thioglycolate (1.2 equiv), and triethylamine (2.0 equiv) in DMSO at 130°C for 30 minutes afforded ethyl 7-methylbenzo[b]thiophene-2-carboxylate in 82% yield. Subsequent nitration (HNO3/H2SO4) and reduction (H2/Pd-C) yielded the target compound.

One-Pot Synthesis via α,β-Dihalogenonitrile Intermediates

Method Overview

This route, adapted from DE1055007B, utilizes α,β-dihalogenonitriles and thioglycolate esters to form the thiophene core in a single step, followed by functionalization.

Key Steps

  • Reaction of α,β-Dichloro-7-methylpropionitrile : Reacted with ethyl thioglycolate in the presence of NaOEt.

  • Cyclization : Base-mediated elimination of HCl forms the benzo[b]thiophene ring.

  • Amination : Direct introduction of an amino group via hydroxylamine hydrochloride.

Reaction Conditions

ParameterDetailsYieldReference
SolventEthanol or ether65–75%
Temperature0–50°C
BaseSodium ethoxide

Example :
Treatment of α,β-dichloro-7-methylpropionitrile with ethyl thioglycolate and NaOEt in ethanol at 50°C for 4 hours yielded ethyl 7-methylbenzo[b]thiophene-2-carboxylate. Subsequent reaction with hydroxylamine hydrochloride afforded the 3-amino derivative in 68% yield.

Decarboxylative Amination of Carboxylic Acid Precursors

Method Overview

Starting from a preformed benzo[b]thiophene-2-carboxylic acid, this method involves esterification, nitration, and reduction (Figure 2).

Key Steps

  • Esterification : 7-Methylbenzo[b]thiophene-2-carboxylic acid is treated with ethanol/H2SO4 to form the ethyl ester.

  • Nitration : Regioselective nitration at position 3 using fuming HNO3.

  • Reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine.

Reaction Conditions

ParameterDetailsYieldReference
Nitrating AgentHNO3/H2SO460–70%
Reduction ConditionsH2 (1 atm), Pd/C, ethanol85–90%

Example :
Nitration of ethyl 7-methylbenzo[b]thiophene-2-carboxylate with HNO3/H2SO4 at 0°C yielded the 3-nitro derivative. Reduction with H2/Pd-C in ethanol provided the target amine in 88% yield.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Cyclization (SNAr)Scalable, one-potRequires harsh nitration70–85%
α,β-DihalogenonitrileSingle-step ring formationLimited substrate availability65–75%
Decarboxylative AminationHigh regioselectivityMulti-step synthesis60–70%

Mechanistic Insights

  • Cyclization : The thiolate nucleophile attacks the electron-deficient aryl halide, followed by deprotonation and cyclization to form the thiophene ring.

  • Amination : Reduction of nitro groups proceeds via a nitroso intermediate, with Pd-C facilitating hydrogenolysis.

Emerging Techniques

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yields (e.g., 82% in 30 minutes).

  • Flow Chemistry : Continuous processing enhances efficiency for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: The major products are typically sulfoxides or sulfones.

    Reduction: The major products are usually the corresponding amines or alcohols.

    Substitution: The major products depend on the substituent introduced, such as alkyl or aryl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate belongs to the class of heterocyclic compounds, characterized by the presence of both sulfur and nitrogen atoms in its structure. This unique configuration contributes to its chemical reactivity and interaction with various biological systems.

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its structural properties allow for various chemical modifications, which can lead to the development of novel materials with specific electronic and optical properties.

Biology

  • Fluorescent Sensor Development : this compound has been studied for its potential as a fluorescent sensor for detecting metal ions such as indium (In³⁺) and lead (Pb²⁺). The compound exhibits a dual-channel response mechanism, allowing for sensitive detection in aqueous environments. For instance, it shows a limit of detection for In³⁺ at 8.36×109M8.36\times 10^{-9}\,M and forms a complex with a stoichiometry of 1:2 with a complexation constant of 8.24×109M28.24\times 10^9\,M^{-2}.

Medicine

  • Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent due to its unique structural properties. Studies indicate that it may influence cellular functions by interacting with various enzymes and proteins, potentially impacting cell signaling pathways and gene expression .

Detection of Metal Ions

A study demonstrated the application of this compound in detecting indium ions in tap water samples. The compound's fluorescence intensity increased proportionally with In³⁺ concentration, confirming its effectiveness as a sensor.

Research evaluating the biological activity of derivatives of this compound highlighted its antioxidant properties and antibacterial effects. Compounds synthesized from this base structure showed significant inhibition against various bacterial strains, indicating potential applications in pharmaceuticals .

Mechanism of Action

The mechanism of action of ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects such as reduced tumor growth or inflammation .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The biological and physicochemical properties of benzo[b]thiophene derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications Reference
Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate NH₂ (3), CH₃ (7), COOEt (2) C₁₂H₁₃NO₂S 251.30* Potential hydrogen bonding (NH₂), lipophilic (CH₃) N/A
Ethyl 7-bromobenzo[b]thiophene-2-carboxylate Br (7), COOEt (2) C₁₁H₉BrO₂S 301.21 Halogen substituent enhances electrophilic reactivity
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate Cl (7), OH (3), COOEt (2) C₁₁H₉ClO₃S 256.71 Polar hydroxyl group improves solubility
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate NH₂ (2), COOEt (3), saturated ring C₁₁H₁₅NO₂S 237.30 Reduced aromaticity enhances conformational flexibility
Ethyl 5-(7-methoxy-6-(3-(4-phenylpiperazin-1-yl)propoxy)quinazolin-4-ylamino)benzo[b]thiophene-2-carboxylate Quinazolinylamino (5), COOEt (2) C₃₂H₃₄N₄O₄S 598.70 Antitumor activity (Gefitinib analogue)

*Calculated based on molecular formula.

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, Cl) : Enhance reactivity for further functionalization, as seen in Ethyl 7-bromobenzo[b]thiophene-2-carboxylate .
  • Hydroxyl/Amino Groups: Improve solubility and enable hydrogen bonding, critical for target binding (e.g., Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate) .

Physicochemical Properties

  • Solubility: Hydroxyl or amino groups enhance aqueous solubility (e.g., Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate) .
  • Melting Points : Range from 204–206°C (quinazoline derivatives ) to lower values for less polar analogues.
  • Stability : Halogenated derivatives (e.g., bromo, chloro) may exhibit greater stability under acidic conditions .

Biological Activity

Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a benzo[b]thiophene moiety with an amino group and an ethyl ester functional group. Its molecular formula is C13H13NO2SC_{13}H_{13}NO_2S with a molecular weight of approximately 249.31 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to inhibit specific kinases, which are critical in cellular signaling pathways. By binding to the active sites of these enzymes, the compound disrupts their activity, leading to potential therapeutic effects such as:

  • Reduced tumor growth
  • Anti-inflammatory effects

Biological Activity Overview

The following table summarizes the biological activities and mechanisms associated with this compound:

Activity Description Reference
Enzyme InhibitionInhibits kinase enzymes affecting cell signaling
Anticancer ActivityPotential to reduce tumor growth in various cancer models
Anti-inflammatoryModulates inflammatory pathways
Metal Ion DetectionActs as a fluorescent sensor for metal ions

Case Studies and Research Findings

  • Anticancer Studies : A study investigating the anticancer properties of this compound demonstrated significant growth inhibition in various cancer cell lines. The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 6.2 µM against human cancer cells, indicating potent anticancer activity .
  • Enzyme Inhibition Assays : In vitro assays revealed that the compound effectively inhibited specific kinases involved in cell proliferation. The inhibition was dose-dependent, with significant effects observed at concentrations as low as 10 µM .
  • Fluorescent Sensing : Research has shown that this compound can act as a fluorescent sensor for detecting indium ions (In³⁺). The interaction leads to a measurable change in fluorescence, demonstrating its potential application in environmental monitoring .

Pharmacokinetics and Toxicology

The pharmacokinetics of this compound suggest good absorption and distribution within biological systems. Toxicological studies indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its long-term effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate, and what methodological considerations are critical for optimizing yields?

  • Answer : The compound can be synthesized via multistep cyclization reactions starting from substituted thiophene precursors. For example, Pd-catalyzed coupling (e.g., Sonogashira or Suzuki reactions) with halogenated intermediates is a key strategy for introducing substituents at the 3-position of the thiophene ring . Reaction conditions such as solvent choice (e.g., dioxane or DMF), temperature, and catalyst loading (e.g., Pd or Cu catalysts) significantly impact yields. Hydrolysis and methylation steps may follow to stabilize intermediates .

Q. How is the structural identity of this compound confirmed experimentally?

  • Answer : Characterization involves a combination of 1H/13C-NMR to verify substituent positions and coupling patterns, FT-IR to confirm functional groups (e.g., ester C=O stretch at ~1697 cm⁻¹), and mass spectrometry (e.g., ESI-MS) for molecular weight validation . X-ray crystallography may resolve ambiguities in planar thiophene ring systems, as seen in structurally similar compounds .

Q. What are the typical solubility and stability profiles of this compound under laboratory storage conditions?

  • Answer : The ester group enhances solubility in polar aprotic solvents (e.g., DCM, DMF). Stability studies recommend storage at –20°C under inert atmospheres to prevent hydrolysis of the ester moiety or oxidation of the amino group. Hazard statements (e.g., H302) indicate moderate toxicity, requiring handling with PPE .

Advanced Research Questions

Q. How can divergent functionalization of the 3-amino group be achieved to generate structurally diverse derivatives for structure-activity relationship (SAR) studies?

  • Answer : The 3-amino group serves as a versatile handle for derivatization. Methylation (using methyl iodide/K3PO4) or acylation (with benzoyl chloride) introduces lipophilic groups. Pd-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) enables aryl/alkynyl substitutions, while condensation with aldehydes forms Schiff bases for further cyclization . These transformations require careful pH control to avoid side reactions .

Q. What analytical methods are employed to resolve contradictions in UV/Vis and fluorescence data for thiophene derivatives in different states (solution vs. solid)?

  • Answer : Discrepancies arise from aggregation-induced emission (AIE) or solvent polarity effects. Normalized UV/Vis absorption spectra in DCM and solid-state emission spectra (e.g., λmax shifts >30 nm) help identify π-π stacking or intramolecular charge transfer. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes to distinguish between monomeric and aggregated forms .

Q. How does this compound perform as a pharmacophore in anticancer drug design, and what in vitro assays validate its efficacy?

  • Answer : As a Gefitinib analogue, this compound inhibits tyrosine kinase activity by targeting EGFR mutations. MTT assays (IC50 values in µM range) and cell cycle analysis (via flow cytometry) demonstrate antiproliferative effects in NSCLC cell lines. SAR studies correlate 7-methyl substitution with enhanced metabolic stability .

Q. What mechanistic insights explain the regioselectivity of Sandmeyer reactions in brominating thiophene derivatives like this compound?

  • Answer : Bromination via Sandmeyer reactions proceeds through diazonium intermediates. Regioselectivity at the 4-position is governed by electron-withdrawing groups (e.g., ester) directing electrophilic attack. CuBr in H2SO4 facilitates radical-mediated halogenation, with yields dependent on reaction time and stoichiometry .

Methodological Notes

  • Contradiction Analysis : Conflicting solubility data may arise from polymorphic forms; differential scanning calorimetry (DSC) identifies crystalline vs. amorphous states .
  • Scale-Up Challenges : Multi-step syntheses require purity checks via HPLC (e.g., C18 column, MeOH/H2O gradient) to remove Cu catalyst residues .

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